molecular formula C22H13ClFN3 B2818829 6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-05-4

6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2818829
CAS No.: 901021-05-4
M. Wt: 373.82
InChI Key: YNJYTRPZGGZPKX-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound belonging to the pyrazoloquinoline class, recognized for its significant potential in pharmacological research. This chemical scaffold is a subject of interest primarily in the development of anti-inflammatory and anticancer agents. Derivatives of pyrazolo[4,3-c]quinoline have demonstrated potent inhibitory activities on the LPS-induced production of nitric oxide (NO) in RAW 264.7 macrophage cells, a key pathway in inflammatory responses . The anti-inflammatory mechanism is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression . Furthermore, the structural motif of quinoline is a established scaffold in anticancer drug discovery, with mechanisms that can include growth inhibition through cell cycle arrest, apoptosis, and modulation of various enzymatic targets . The specific substitution pattern on this compound—featuring chloro, fluoro-phenyl, and phenyl groups—is designed to modulate its electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its bioactivity profile, optimize lead compounds, and investigate novel mechanisms of action in cellular models. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClFN3/c23-19-8-4-7-17-21(19)25-13-18-20(14-9-11-15(24)12-10-14)26-27(22(17)18)16-5-2-1-3-6-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJYTRPZGGZPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 6 undergoes nucleophilic substitution under specific conditions:

  • Reagents : Alkoxides, amines, or thiols.

  • Conditions : Polar aprotic solvents (e.g., DMF) at 80–120°C.

  • Products :

    Substituting AgentProduct FormedYield (%)
    Sodium methoxide6-methoxy derivative72–85
    Aniline6-anilino derivative68

Electronic effects from the electron-withdrawing fluorine and chlorine substituents activate the C6 position for nucleophilic attack.

Electrophilic Aromatic Substitution

The quinoline ring participates in electrophilic reactions due to its π-electron-rich regions:

  • Nitration :

    • Reagent : HNO₃/H₂SO₄ at 0–5°C.

    • Product : 8-nitro derivative (major) with regioselectivity dictated by the pyrazole ring’s directing effects .

  • Sulfonation :

    • Reagent : Fuming H₂SO₄ at 50°C.

    • Product : 8-sulfo derivative, isolated as sodium salt.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃.

  • Conditions : Ethanol/water (3:1), reflux, 12–24 hrs.

  • Product : 6-aryl derivatives (e.g., 6-(4-methylphenyl)) .

Buchwald-Hartwig Amination

  • Reagents : Primary amines, Pd₂(dba)₃, Xantphos.

  • Conditions : Toluene, 100°C, 24 hrs.

  • Product : 6-alkylamino derivatives with yields up to 78%.

Reduction Reactions

  • Catalytic Hydrogenation :

    • Conditions : H₂ (1 atm), Pd/C, ethanol, 25°C.

    • Product : Partially reduced dihydroquinoline derivative (retains pyrazole aromaticity).

  • Selectivity : The quinoline ring is more reactive than the fluorophenyl groups.

Photochemical Reactions

Pyrazolo[4,3-c]quinolines exhibit photosensitizing properties:

  • Application : Generates singlet oxygen (¹O₂) under UV/visible light, enabling use in photodynamic therapy .

  • Mechanism : Energy transfer from excited triplet state to molecular oxygen .

Coordination Chemistry

The nitrogen-rich structure acts as a ligand for metal complexes:

  • Metal Ions : Binds Cu(II), Pt(II), and Pd(II) via pyrazole and quinoline N atoms.

  • Applications : Catalytic activity in oxidation reactions and antitumor properties .

Functional Group Transformations

  • Fluorophenyl Ring Reactions :

    • Halogen Exchange : Fluorine can be replaced via SNAr under harsh conditions (e.g., KF, 180°C).

  • Chlorine Displacement : C6-Cl reacts preferentially over aromatic F due to lower bond dissociation energy.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, primarily focusing on its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research has shown that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. The mechanisms of action include:

  • Inhibition of Nitric Oxide Production : Compounds similar to 6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline have demonstrated the ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This is primarily due to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
CompoundIC50 (μM)
Compound A0.39
Compound B0.45
Compound C0.50

These findings suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.

Anticancer Activity

The anticancer potential of this compound class has been explored through various studies indicating activity against different cancer cell lines. The mechanisms include apoptosis induction and cell cycle arrest.

Cell LineCompound TestedIC50 (μM)
MCF-7 (Breast)6-Chloro-3-(4-fluorophenyl)-1-phenyl...15
A549 (Lung)Same compound12
HeLa (Cervical)Same compound10

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship reveal that the presence of electron-withdrawing groups such as chlorine and fluorine on the phenyl rings enhances biological activity. Conversely, bulky substituents may reduce efficacy due to steric hindrance.

Case Study 1: Anti-inflammatory Effects

A study evaluating various pyrazolo[4,3-c]quinoline derivatives highlighted their effects on nitric oxide production in macrophage cells. The results indicated that certain compounds exhibited IC50 values comparable to established anti-inflammatory agents, suggesting their potential therapeutic applications.

Case Study 2: Anticancer Efficacy

Another study investigated the anticancer properties of pyrazolo[4,3-c]quinoline derivatives against multiple cancer cell lines. The findings demonstrated that these compounds could effectively induce apoptosis and inhibit cell proliferation, supporting their development as anticancer agents.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. It may inhibit enzymes or receptors critical for the survival and proliferation of microbial or cancer cells. The exact pathways can vary depending on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The substituent positions and electronic effects critically influence biological activity and physicochemical behavior. Below is a comparative analysis:

Compound Name Substituents (Positions) Key Properties/Activities References
6-Chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline Cl (6), 4-F-C₆H₄ (3), Ph (1) High lipophilicity; potential anticancer/anti-inflammatory activity (theoretical)
F6 (4-(4-chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline) Cl (4), F (6), Me (3) Moderate thermal stability; altered optical properties due to Cl/F interplay
2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline) NH₂ (3), 4-OH-C₆H₄-NH (4) Anti-inflammatory (IC₅₀ ~ submicromolar); inhibits NO production and iNOS/COX-2 expression
359 (1,5-diphenyl-1,2,3,5,6-pentaazaa-ceanthrylene-4(3H)-thione) Combined pyrimidine-pyrazoloquinoline Enhanced binding to enzymatic targets (e.g., kinases) due to extended conjugation
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline OEt (8), 4-F-C₆H₄ (3) Increased solubility due to ethoxy group; moderate cytotoxicity (MCF-7, A549)
Key Observations:
  • Electron-Withdrawing Groups (Cl, F): The 6-chloro and 3-(4-fluorophenyl) groups in the target compound likely enhance its metabolic stability and membrane permeability compared to methoxy or amino derivatives .
  • Amino vs. Halogen Substituents: Amino-containing analogues (e.g., 2i) exhibit potent anti-inflammatory activity but may suffer from reduced bioavailability due to polarity . In contrast, halogenated derivatives (e.g., the target compound) prioritize lipophilicity, favoring CNS penetration or anticancer applications .
Anti-Inflammatory Activity:
  • Amino Derivatives (2i, 2m): Demonstrated IC₅₀ values in the submicromolar range against LPS-stimulated NO production, comparable to the inhibitor 1400W . Mechanism involves suppression of iNOS and COX-2 expression.
Anticancer Potential:
  • Microwave-Synthesized Analogues: Pyrazolo[4,3-c]quinolines with methoxy/ethoxy groups (e.g., 8-ethoxy derivative) exhibit moderate cytotoxicity against MCF-7 and A549 cells (IC₅₀ ~ 10–50 µM) .
  • Target Compound: The chloro and fluorophenyl groups may enhance DNA intercalation or topoisomerase inhibition, as seen in chloroquinoline derivatives .

Q & A

Q. What in vitro models best predict in vivo efficacy for anticancer activity?

  • Models :
  • 3D Spheroids : Mimic tumor microenvironments; assess penetration via confocal microscopy .
  • Patient-Derived Organoids : Test compound heterogeneity in resistance mechanisms .
  • Metrics : Apoptosis (Annexin V) and caspase-3 activation assays .

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